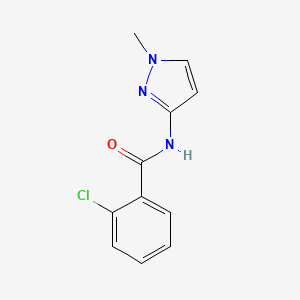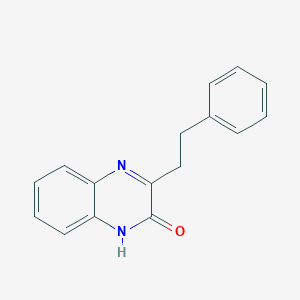![molecular formula C13H16BrNO4 B7535074 N-[(7-bromo-1,3-benzodioxol-5-yl)methyl]-2-propoxyacetamide](/img/structure/B7535074.png)
N-[(7-bromo-1,3-benzodioxol-5-yl)methyl]-2-propoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(7-bromo-1,3-benzodioxol-5-yl)methyl]-2-propoxyacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the benzodioxole family, which is known for its diverse pharmacological properties. In
Mecanismo De Acción
The mechanism of action of N-[(7-bromo-1,3-benzodioxol-5-yl)methyl]-2-propoxyacetamide is not fully understood. However, studies have suggested that it may act by inhibiting various signaling pathways involved in cancer cell growth and inflammation. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. Additionally, it may inhibit the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
N-[(7-bromo-1,3-benzodioxol-5-yl)methyl]-2-propoxyacetamide has been shown to have various biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells and inhibit the growth of cancer cells. Additionally, it can reduce inflammation and inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(7-bromo-1,3-benzodioxol-5-yl)methyl]-2-propoxyacetamide in lab experiments is its potential as an anticancer agent. It has been shown to have cytotoxic effects on cancer cells and can induce apoptosis. Additionally, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Another advantage is its potential as an anti-inflammatory agent. It can reduce inflammation and inhibit the production of pro-inflammatory cytokines.
One limitation of using N-[(7-bromo-1,3-benzodioxol-5-yl)methyl]-2-propoxyacetamide in lab experiments is its limited solubility in water. This can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on N-[(7-bromo-1,3-benzodioxol-5-yl)methyl]-2-propoxyacetamide. One area of interest is its potential as an anticancer agent. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in vivo. Additionally, studies are needed to determine the optimal dosing regimen and potential side effects.
Another area of interest is its potential as an anti-inflammatory agent. Further studies are needed to determine its efficacy in animal models of inflammation and to determine the optimal dosing regimen.
Finally, studies are needed to determine the potential for N-[(7-bromo-1,3-benzodioxol-5-yl)methyl]-2-propoxyacetamide to be used in combination with other anticancer or anti-inflammatory agents. Combination therapies may have synergistic effects and could potentially improve treatment outcomes.
Métodos De Síntesis
The synthesis of N-[(7-bromo-1,3-benzodioxol-5-yl)methyl]-2-propoxyacetamide involves a series of chemical reactions. The starting material is 7-bromo-1,3-benzodioxole, which is reacted with methylamine to form N-methyl-7-bromo-1,3-benzodioxole. This compound is then reacted with propyl bromide to form N-methyl-2-propoxy-7-bromo-1,3-benzodioxole. Finally, this compound is reacted with acetic anhydride to yield N-[(7-bromo-1,3-benzodioxol-5-yl)methyl]-2-propoxyacetamide.
Aplicaciones Científicas De Investigación
N-[(7-bromo-1,3-benzodioxol-5-yl)methyl]-2-propoxyacetamide has been studied for its potential applications in various fields of scientific research. One of the major areas of interest is its potential as an anticancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells and can induce apoptosis. Additionally, it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Another area of research interest is the potential use of N-[(7-bromo-1,3-benzodioxol-5-yl)methyl]-2-propoxyacetamide as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Propiedades
IUPAC Name |
N-[(7-bromo-1,3-benzodioxol-5-yl)methyl]-2-propoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO4/c1-2-3-17-7-12(16)15-6-9-4-10(14)13-11(5-9)18-8-19-13/h4-5H,2-3,6-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXJQUPDCDBSQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC(=O)NCC1=CC2=C(C(=C1)Br)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(7-bromo-1,3-benzodioxol-5-yl)methyl]-2-propoxyacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-methylpyrazol-4-yl)methyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide](/img/structure/B7534998.png)
![[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7534999.png)
![[1-[2-[4-(1H-benzimidazol-2-ylsulfanylmethyl)benzoyl]hydrazinyl]-4-methyl-1-oxopentan-2-yl]urea](/img/structure/B7535006.png)
![4-[(3-methylphenyl)methyl]-N-[(1-methylpyrrolidin-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B7535019.png)
![N-(1,5-dimethyl-1H-pyrazol-4-yl)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide](/img/structure/B7535023.png)
![4-[2-hydroxy-3-[[2-(1H-indol-3-yl)-2-phenylethyl]amino]propoxy]benzonitrile](/img/structure/B7535028.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 4-methyl-3-morpholin-4-ylsulfonylbenzoate](/img/structure/B7535037.png)
![[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-(4-phenylmethoxyphenyl)methanone](/img/structure/B7535044.png)
![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-(4-phenylphenyl)acetamide](/img/structure/B7535066.png)

![3-chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7535082.png)
![N-[1-(furan-2-carbonyl)piperidin-4-yl]-2-(methoxymethyl)-1,3-thiazole-4-carboxamide](/img/structure/B7535084.png)
![N-[[1-[2-(methoxymethyl)-1,3-thiazole-4-carbonyl]piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B7535100.png)